N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0985391
InChI:
InChI=1S/C23H23BrFNO2/c1-16(19-6-4-3-5-7-19)26-14-18-12-21(24)23(22(13-18)27-2)28-15-17-8-10-20(25)11-9-17/h3-13,16,26H,14-15H2,1-2H3
SMILES:
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC
Molecular Formula:
C23H23BrFNO2
Molecular Weight:
444.3 g/mol
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine
CAS No.:
Cat. No.: VC0985391
Molecular Formula: C23H23BrFNO2
Molecular Weight: 444.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23BrFNO2 |
|---|---|
| Molecular Weight | 444.3 g/mol |
| IUPAC Name | N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-phenylethanamine |
| Standard InChI | InChI=1S/C23H23BrFNO2/c1-16(19-6-4-3-5-7-19)26-14-18-12-21(24)23(22(13-18)27-2)28-15-17-8-10-20(25)11-9-17/h3-13,16,26H,14-15H2,1-2H3 |
| Standard InChI Key | LOGJTFUBUPRCNQ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator